molecular formula C19H22N2O3S B6945965 N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide

Cat. No.: B6945965
M. Wt: 358.5 g/mol
InChI Key: BWYXQISBBSUHRE-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a methanesulfonamido group and a 3,3-dimethyl-1,2-dihydroinden-1-yl substituent, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-19(2)12-17(13-8-4-6-10-15(13)19)20-18(22)14-9-5-7-11-16(14)21-25(3,23)24/h4-11,17,21H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXQISBBSUHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indene Derivative: The synthesis begins with the preparation of the 3,3-dimethyl-1,2-dihydroindene derivative through a Friedel-Crafts alkylation reaction. This involves the reaction of indene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzamide Group: The next step involves the acylation of the indene derivative with benzoyl chloride to introduce the benzamide group. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

    Sulfonamide Formation: The final step is the introduction of the methanesulfonamido group. This is achieved by reacting the benzamide intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide group.

Scientific Research Applications

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-2-(methanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for its use.

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